molecular formula C15H19NO2 B3168254 1-Tert-butyl-6-phenylpiperidine-2,4-dione CAS No. 92652-21-6

1-Tert-butyl-6-phenylpiperidine-2,4-dione

Cat. No. B3168254
CAS RN: 92652-21-6
M. Wt: 245.32 g/mol
InChI Key: VLLWCNTUXHROIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecule consists of 19 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms, making a total of 37 atoms . The molecular weight of 1-Tert-butyl-6-phenylpiperidine-2,4-dione is determined by the sum of the atomic weights of each constituent element multiplied by the number of times each element appears in the compound .


Physical And Chemical Properties Analysis

1-Tert-butyl-6-phenylpiperidine-2,4-dione is a powder with a melting point of 92-96 degrees Celsius . The compound is stored at a temperature of -10 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Bioactive Compounds: A study demonstrated the synthesis of novel bioactive compounds, including analogs of 1,2,4-oxadiazole and N-phenylsuccinimide moieties, which were tested for antitumor activity. This research indicates the potential of derivatives like 1-Tert-butyl-6-phenylpiperidine-2,4-dione in the development of new therapeutic agents (Maftei et al., 2013).

Receptor Binding and Pharmacophoric Models

  • Ligands for α₁-Adrenoceptor Subtypes: Research on 4-phenylpiperidine-2,6-dione derivatives, closely related to 1-Tert-butyl-6-phenylpiperidine-2,4-dione, has shown significant promise as ligands for α₁-adrenergic receptor subtypes. These findings are crucial for understanding receptor interactions and designing targeted therapeutics (Romeo et al., 2011).

Chemical Reactions and Derivatives

  • Formation of New Chemical Structures: The reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-aryl-butane-2,4-diones, which are structurally similar to 1-Tert-butyl-6-phenylpiperidine-2,4-dione, results in the formation of new trifluoromethylated furan derivatives. This highlights the compound's potential in facilitating novel chemical reactions (Mosslemin et al., 2004).

Polymerization and Materials Science

  • Ring-Opening Polymerization (ROP) Capability: Schiff-base compounds derived from anilines with structures related to 1-Tert-butyl-6-phenylpiperidine-2,4-dione have been shown to be effective in the ring-opening polymerization of ε-caprolactone. This suggests potential applications in materials science and polymer chemistry (Zhang et al., 2021).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It’s crucial to handle this compound with care, following all safety guidelines.

properties

IUPAC Name

1-tert-butyl-6-phenylpiperidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-15(2,3)16-13(9-12(17)10-14(16)18)11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLWCNTUXHROIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(CC(=O)CC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-6-phenylpiperidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Tert-butyl-6-phenylpiperidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl-6-phenylpiperidine-2,4-dione
Reactant of Route 3
1-Tert-butyl-6-phenylpiperidine-2,4-dione
Reactant of Route 4
1-Tert-butyl-6-phenylpiperidine-2,4-dione
Reactant of Route 5
1-Tert-butyl-6-phenylpiperidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
1-Tert-butyl-6-phenylpiperidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.